Product packaging for Tert-butyl 2-methylbut-3-YN-2-ylcarbamate(Cat. No.:CAS No. 113486-06-9)

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Cat. No.: B044462
CAS No.: 113486-06-9
M. Wt: 183.25 g/mol
InChI Key: RXPXPDDPWDNBGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a unique molecular architecture, combining a tert-butoxycarbonyl (Boc) protected amine with a terminal alkyne functional group. The primary research application of this reagent is as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The Boc group serves as a robust protecting group for the amine, allowing for selective manipulation of other reactive sites on the molecule during multi-step synthetic sequences. The terminal alkyne moiety is highly valuable for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the efficient and reliable formation of 1,2,3-triazole linkages. This makes it an indispensable tool for constructing molecular scaffolds, conjugating biomolecules, developing PROTACs (Proteolysis Targeting Chimeras), and creating chemical libraries for high-throughput screening. Its mechanism of action in research contexts is defined by its reactivity: the alkyne undergoes specific, bioorthogonal reactions, while the carbamate can be readily deprotected under mild acidic conditions to reveal a free amine for further functionalization. This dual functionality provides researchers with exceptional flexibility in designing and synthesizing novel compounds, ranging from small-molecule probes to complex peptidomimetics, accelerating the discovery of new therapeutic agents and chemical tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B044462 Tert-butyl 2-methylbut-3-YN-2-ylcarbamate CAS No. 113486-06-9

Properties

IUPAC Name

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPXPDDPWDNBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113486-06-9
Record name tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
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Preparation Methods

Solvent-Mediated Reactions

In dichloromethane (DCM) at 20°C for 15 hours, a solution of dimethylpropargylamine (3.0 g, 36 mmol) and Boc anhydride (7.5 g, 34 mmol) achieves a 91% yield after aqueous HCl washing and MgSO₄ drying. The protocol’s reproducibility is evidenced by identical yields in parallel experiments, with nuclear magnetic resonance (NMR) confirming product purity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.30 (s, 1H), 1.55 (s, 3H), 1.53 (s, 3H), 1.46 (s, 9H).

Table 1: Solvent-Based Synthesis Conditions

SolventTemperatureTimeYieldKey Steps
DCM20°C15 h91%Washing (HCl), MgSO₄ drying
DMF/MeOH100°C15 h74%CuI catalysis, TMSN₃ addition

Solvent-Free Approaches

A solvent-free variant heats dimethylpropargylamine (4.2 g) and Boc anhydride (11 g) at 50°C for 30 minutes, yielding 82% after hexane recrystallization. This method reduces waste but requires precise temperature control to prevent decomposition.

Catalytic and Green Chemistry Innovations

Copper-Catalyzed Cycloadditions

Tert-Butyl 2-methylbut-3-yn-2-ylcarbamate serves as a substrate for copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). In a 150 mL pressure vessel, the compound (6.00 g, 32.7 mmol) reacts with azidotrimethylsilane (5.22 mL, 39.3 mmol) and CuI (0.312 g) in DMF/MeOH (9:1) at 100°C for 15 hours, yielding 74% of the triazole product. This highlights its utility in generating heterocyclic scaffolds.

Palladium-Mediated Cross-Couplings

A Suzuki-Miyaura-type coupling with bis(triphenylphosphine)palladium(II) chloride (0.1 g) and CuI (0.05 g) in DMF at 80°C for 4 hours achieves a 68% yield, demonstrating compatibility with transition-metal catalysts.

Industrial-Scale Production and Optimization

Purification Strategies

Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol or acetone) are standard. HPLC analysis using C18 columns with acetonitrile/water mobile phases ensures ≥95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 2: Yield Comparison Across Methods

MethodConditionsYieldAdvantagesLimitations
DCM-mediated20°C, 15 h91%High reproducibilitySolvent waste generation
Solvent-free50°C, 0.5 h82%Eco-friendlyLower yield scalability
CuAAC functionalization100°C, 15 h, CuI74%Modular product generationRequires specialized equipment

Key factors influencing yield include:

  • Solvent polarity : DCM’s low polarity favors carbamate stability.

  • Catalyst loading : CuI at 5 mol% optimizes cycloaddition kinetics.

  • Temperature control : Exceeding 50°C in solvent-free reactions risks side-product formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group for Amines:
    • Tert-butyl 2-methylbut-3-YN-2-ylcarbamate serves as an effective protecting group for amines and amino acids. This functionality allows for selective reactions in complex organic syntheses, facilitating the manipulation of sensitive functional groups without interference.
  • Standard in Chromatography:
    • The compound is utilized as a standard or target compound in chromatography, aiding in the separation and analysis of complex mixtures.
  • Reagent in Chemical Synthesis:
    • It acts as a reagent in various chemical reactions, contributing to the formation of more complex molecules through multiple synthetic pathways.

Pharmaceutical Research

This compound has gained attention in drug development due to its unique structural characteristics that enhance stability and solubility. Its applications include:

  • Drug Development:
    • The compound is frequently employed in the synthesis of new therapeutic agents, particularly those targeting specific biological pathways.
  • Biological Interaction Studies:
    • Research involving this compound includes evaluating its binding affinity to receptors or enzymes, assessing metabolic pathways, and determining potential toxicity or side effects associated with its pharmaceutical use.

Case Studies

  • Synthesis Pathway Exploration:
    A recent study detailed a three-step reaction sequence involving tert-butyl (E)-(4-iodo-2-methylbut-3-en-2-yl)carbamate, showcasing its utility in synthesizing vinyl sulfone derivatives through various transformations including Boc protection and radical reactions .
  • Development of Cysteine Protease Inhibitors:
    Research highlighted the role of this compound analogs in developing cysteine protease inhibitors, demonstrating its significance in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 2-methylbut-3-YN-2-ylcarbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 2-methylbut-3-yn-2-ylcarbamate and analogous tert-butyl carbamates:

Compound Name CAS Number Substituent/Functional Group Key Properties/Applications Reference
This compound 113486-06-9 Methylbutynyl group High reactivity in alkyne-based coupling
Tert-Butyl-N-methylcarbamate 16066-84-5 N-Methyl group Simpler structure; used as a protecting group
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate 1021339-30-9 Chloro-hydroxypyridine ring Aromatic system for conjugation; drug intermediate
Tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate 58522-56-8 Pyrimidine-propargyl hybrid Potential kinase inhibitor scaffold
Tert-butyl 2-(azetidin-3-yl)propan-2-ylcarbamate - Azetidine (4-membered N-ring) Ring strain enhances reactivity
Tert-butyl (R)-azepan-3-ylmethylcarbamate 2165429-97-8 Azepane (7-membered N-ring) Pharmacophore for CNS-targeting drugs

Structural and Functional Analysis

Alkyne Reactivity

The alkyne group in this compound distinguishes it from non-alkynyl analogs like Tert-Butyl-N-methylcarbamate. The sp-hybridized carbon enables participation in Sonogashira couplings or Huisgen cycloadditions, which are less feasible in saturated derivatives . By contrast, compounds such as Tert-butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate leverage aromatic systems for electronic stabilization, favoring electrophilic substitution over alkyne-mediated reactions .

Steric and Electronic Effects

The tert-butyl group provides steric protection to the carbamate nitrogen, a feature shared across all listed compounds.

Stability and Bond Dissociation

Evidence from tert-butyl radical studies suggests that bond dissociation energies (BDEs) for N–C or O–C bonds in carbamates are independent of the heteroatom (e.g., O or N), with tert-butyl radical loss occurring at similar energies (~5.7 eV) .

Analytical Response

This suggests that tert-butyl carbamates with bulky substituents may similarly reduce assay sensitivity.

Biological Activity

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is a compound that exhibits significant biological activity, primarily due to its unique chemical structure which includes a carbamate group. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO2C_{10}H_{17}NO_2 and features a tert-butyl group, a methyl group, and a triple bond (yn) in its structure. The presence of the carbamate functional group (NHCOO) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is crucial in understanding its potential therapeutic applications.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound acts as a reversible or irreversible inhibitor depending on the target enzyme.
  • Protein-Ligand Interactions : It serves as a model compound for studying interactions between small molecules and biological macromolecules.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated inhibition of acetylcholinesterase activity, suggesting potential neuroprotective effects.
CytotoxicityExhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy.
PharmacokineticsShowed favorable absorption and distribution profiles in preliminary animal studies, supporting its development as a therapeutic agent.

Case Studies

  • Neuroprotective Effects : In a study examining the effects on neurodegenerative models, this compound was found to reduce oxidative stress markers and improve cognitive function in mice subjected to induced oxidative damage. The compound's ability to inhibit acetylcholinesterase was highlighted as a mechanism contributing to its neuroprotective effects.
  • Anticancer Activity : A series of in vitro experiments demonstrated that this compound selectively induced apoptosis in various cancer cell lines (e.g., HeLa, MCF7). The compound was shown to activate caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.

Research Applications

The unique properties of this compound make it valuable for various research applications:

  • Medicinal Chemistry : It serves as a lead compound for the development of new drugs targeting specific enzymes involved in disease processes.
  • Biochemical Studies : Used to probe enzyme mechanisms and interactions within metabolic pathways.

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction TypeKey Reagents/ConditionsYield Optimization TipsReference
Boc ProtectionBoc₂O, DMAP, DCMUse anhydrous conditions
CyclizationH₂O₂, NaOH, RTControl stoichiometry of H₂O₂
CouplingEDCI, HOBt, DMFAvoid prolonged reaction times

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for carbamate carbonyl (~155 ppm) and tert-butyl group signals (1.2–1.4 ppm for 1^1H; 28–30 ppm for 13^13C) .
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Boc group: [M – C₄H₈]⁺) .

Advanced: How can researchers resolve contradictions in crystallographic data for stereochemical determination?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning, especially for alkyne-containing derivatives .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor discrepancies.
  • Case Study : For tert-butyl carbamate derivatives, compare experimental and DFT-calculated dihedral angles to confirm stereochemistry .

Advanced: What strategies enable regioselective functionalization of the alkyne group without carbamate degradation?

Methodological Answer:

  • Protecting Groups : Temporarily mask the carbamate with acid-labile groups (e.g., TMS) during alkyne reactions .
  • Catalytic Systems : Use Cu(I) catalysts for azide-alkyne cycloadditions (CuAAC), which tolerate Boc groups .
  • Solvent Effects : Perform reactions in aprotic solvents (e.g., DCM) to prevent carbamate hydrolysis under basic/acidic conditions .

Basic: What factors guide protecting group selection for amino functionalities in multi-step synthesis?

Methodological Answer:

  • Stability : Boc groups resist nucleophiles but cleave under acidic conditions (e.g., TFA), making them ideal for orthogonal protection .
  • Compatibility : Avoid bases (e.g., LiAlH₄) that may deprotect carbamates prematurely.
  • Case Example : In peptide synthesis, Boc is preferred over Fmoc when acid-sensitive substrates are involved .

Advanced: How can computational methods predict reactivity in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess alkyne electrophilicity and regioselectivity .
  • Molecular Dynamics : Simulate transition states for nucleophilic attack on the alkyne, considering steric hindrance from the tert-butyl group .
  • Software Tools : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accurate energy profiling .

Basic: What are common side reactions in tert-butyl carbamate synthesis, and how are they mitigated?

Methodological Answer:

  • Hydrolysis : Competing water-mediated cleavage of the carbamate. Mitigation: Use anhydrous solvents and molecular sieves .
  • Elimination : Base-induced degradation of alkyne groups. Mitigation: Limit reaction time and temperature (<40°C) .
  • By-Products : Unreacted Boc₂O. Remove via aqueous extraction or silica gel chromatography .

Advanced: What analytical approaches quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to separate carbamate derivatives from unreacted amines .
  • GC-MS : Detect volatile by-products (e.g., tert-butanol) using DB-5MS columns and EI ionization .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., hydrolysis products) to identify low-concentration signals .

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